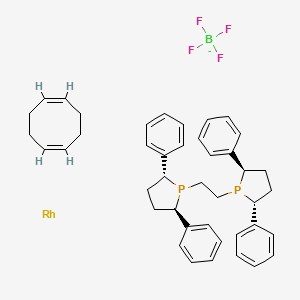
(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a useful research compound. Its molecular formula is C42H48BF4P2Rh- and its molecular weight is 804.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 804.23154 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enhanced Activity in Asymmetric Hydrogenation
The synthesis of 1,2-Bis(2,5-diphenylphospholano)ethane, a related ligand, shows enhanced activity and selectivity in rhodium-catalyzed asymmetric hydrogenation compared to other members of the BPE ligand family (Pilkington & Zanotti-Gerosa, 2003).
Homogeneous Catalysts for Hydrogenation
Rhodium(I) complexes with similar formulas have been investigated as homogeneous catalysts for hydrogenation processes. These complexes can be used repeatedly, highlighting their effectiveness and sustainability in catalysis (Uehara & Bailar, 1982).
Catalyst-Substrate Adducts in Asymmetric Catalytic Hydrogenation
The compound forms 1:1 adducts in asymmetric hydrogenation of enamides, with significant binding constants. This indicates its strong potential in catalytic processes (Mcculloch, Halpern, Thompson, & Landis, 1990).
Catalytic Activity in Hydroformylation
Chiral bisphospholanes derived from this compound have been used in rhodium-catalyzed asymmetric hydroformylation, offering high stereoselectivity. This shows its application in producing chiral compounds (Hayashi, Tanaka, Ikeda, & Ogata, 1979).
Asymmetric Homogeneous Hydrogenation
Rhodium complexes containing this compound have shown excellent performance in asymmetric homogeneous hydrogenation, leading to high enantioselectivity in the produced compounds (Meissner, Pribbenow, Drexler, & Heller, 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate can be achieved through a series of reactions involving the starting materials.", "Starting Materials": [ "1,5-cyclooctadiene", "Rhodium(I) chloride dimer", "Sodium tetrafluoroborate", "2-diphenylphosphino-2',5'-dimethylbiphenyl", "Sodium hydroxide", "Ethanol", "Chloroform" ], "Reaction": [ "1. Preparation of (2R,5R)-2,5-diphenylphospholane: Dissolve 2-diphenylphosphino-2',5'-dimethylbiphenyl (1.0 g) in ethanol (20 mL) and add sodium hydroxide (0.5 g). Heat the mixture at reflux for 24 hours. Cool the mixture and filter the precipitate. Wash the precipitate with water and dry it under vacuum.", "2. Preparation of (2R,5R)-2,5-diphenylphospholano)ethane: Dissolve (2R,5R)-2,5-diphenylphospholane (0.5 g) in chloroform (10 mL) and add 1,2-dibromoethane (0.5 g). Heat the mixture at reflux for 24 hours. Cool the mixture and filter the precipitate. Wash the precipitate with water and dry it under vacuum.", "3. Preparation of (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Dissolve Rhodium(I) chloride dimer (0.5 g) in chloroform (10 mL) and add (2R,5R)-2,5-diphenylphospholano)ethane (0.5 g) and 1,5-cyclooctadiene (0.5 g). Heat the mixture at reflux for 24 hours. Cool the mixture and filter the precipitate. Wash the precipitate with water and dry it under vacuum. Dissolve the precipitate in chloroform (10 mL) and add sodium tetrafluoroborate (0.5 g). Stir the mixture for 1 hour. Filter the precipitate and wash it with chloroform. Dry the precipitate under vacuum." ] } | |
CAS-Nummer |
528565-84-6 |
Molekularformel |
C42H48BF4P2Rh- |
Molekulargewicht |
804.5 g/mol |
IUPAC-Name |
cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C34H36P2.C8H12.BF4.Rh/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-20,31-34H,21-26H2;1-2,7-8H,3-6H2;;/q;;-1;/t31-,32-,33-,34-;;;/m1.../s1 |
InChI-Schlüssel |
ZNZBTPZGQIGMKZ-XQOBNKNKSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1C[C@@H](P([C@H]1C2=CC=CC=C2)CCP3[C@H](CC[C@@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |
SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |
Kanonische SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



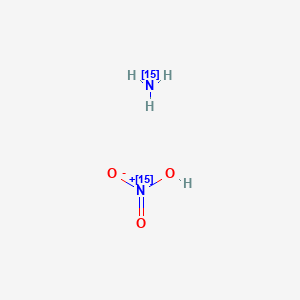
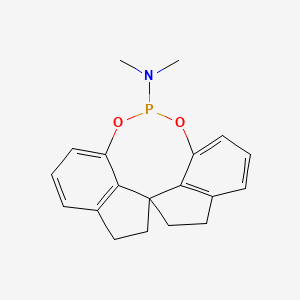
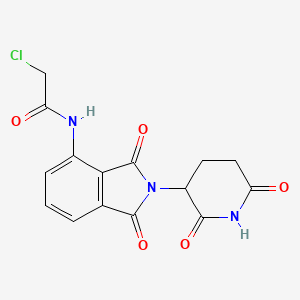
![(2R,5R)-1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-2,5-diphenylpyrrolidine](/img/structure/B3068400.png)
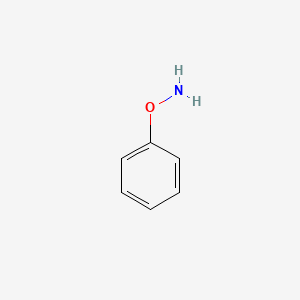
![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)
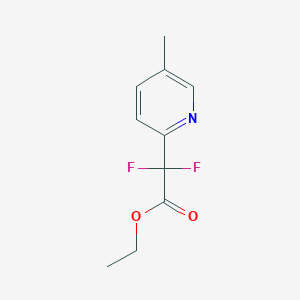


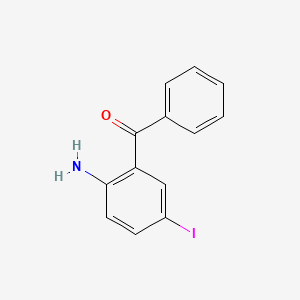
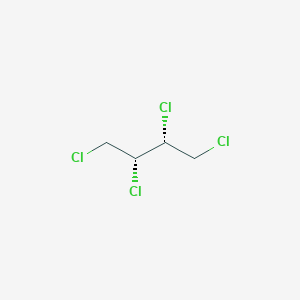
![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)
![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3068470.png)
